8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes an ethylsulfanyl group, a methyl group, and two phenylmethyl groups attached to a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the purine-dione core, followed by the introduction of the ethylsulfanyl, methyl, and phenylmethyl groups through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The purine-dione core can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The phenylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the purine-dione core can produce dihydropurine derivatives.
Scientific Research Applications
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8-(methylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(ethylsulfanyl)-3-ethyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,7-dibenzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-29-21-23-19-18(25(21)14-16-10-6-4-7-11-16)20(27)26(22(28)24(19)2)15-17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHWVXWNSZHGCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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